(R)-1-Ethyl-3-methyl-piperazine dihydrochloride
Description
(R)-1-Ethyl-3-methyl-piperazine dihydrochloride (CAS No. 1630082-92-6) is a chiral piperazine derivative with two hydrochloride groups. It is synthesized to enhance solubility in aqueous environments, a common strategy for improving bioavailability in pharmaceutical applications . The compound is classified as an industrial-grade chemical (99% purity) and is utilized in diverse sectors, including agrochemicals, active pharmaceutical ingredients (APIs), and food additives .
Properties
IUPAC Name |
(3R)-1-ethyl-3-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXZFBVEYXZIP-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN[C@@H](C1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-3-methyl-piperazine dihydrochloride typically involves the alkylation of piperazine derivatives. One common method includes the reaction of ®-3-methylpiperazine with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-1-Ethyl-3-methyl-piperazine dihydrochloride often involves large-scale batch or continuous flow processes. The starting materials are mixed in reactors, and the reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-1-Ethyl-3-methyl-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-1-Ethyl-3-methyl-piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting the central nervous system.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-1-Ethyl-3-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Below is a comparative analysis of (R)-1-Ethyl-3-methyl-piperazine dihydrochloride with structurally or functionally related compounds:
Structural Analogs
| Compound Name | CAS No. | Key Structural Features | Similarity Index | Applications |
|---|---|---|---|---|
| This compound | 1630082-92-6 | Ethyl and methyl substituents on piperazine | 1.00 | Agrochemicals, APIs, food additives |
| (R)-1,3-Dimethylpiperazine dihydrochloride | 1046788-71-9 | Two methyl groups on piperazine | 1.00 | Intermediate in chiral synthesis |
| (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride | 1630082-59-5 | Three methyl groups on piperazine | 1.00 | Unspecified (likely pharmaceutical) |
Key Observations :
- Chirality : All listed analogs share stereochemical specificity, which is critical for enantioselective interactions in drug-receptor binding .
Pharmacological Comparators
| Compound Name | Pharmacological Class | Key Differences | IC50/Activity |
|---|---|---|---|
| Vanoxerine dihydrochloride | CDK2/4/6 triple inhibitor | Broader kinase inhibition | IC50: 3.79–4.04 µM (hepatocellular) |
| Trimetazidine dihydrochloride | Antianginal agent | Aryl piperazine moiety; clinical use in angina | Not specified (clinical approval) |
| HBK-5 (xanthone derivative) | Antidepressant/anxiolytic | Piperazine linked to xanthone core | Tested in rodent behavioral models |
| GBR 12783 dihydrochloride | Dopamine reuptake inhibitor | Diphenylmethoxyethyl and propenyl substituents | High affinity for dopamine transporter |
Key Observations :
- Therapeutic Scope: Unlike vanoxerine or Trimetazidine, the target compound lacks explicit evidence of kinase inhibition or cardiovascular activity, suggesting its primary role is as a synthetic intermediate or agrochemical .
- Structural Complexity : Compounds like HBK-5 and GBR 12783 incorporate extended aromatic systems, which may enhance CNS penetration compared to the simpler aliphatic substituents in the target compound .
Physicochemical and Stability Profiles
| Property | This compound | Vanoxerine dihydrochloride | Trimetazidine dihydrochloride |
|---|---|---|---|
| Molecular Weight | Not explicitly stated | 442.37 (estimated) | 339.29 |
| Solubility | Enhanced via dihydrochloride salt formation | Requires specialized formulation | Water-soluble |
| Stability | Likely stable (industrial grade) | Sensitive to pH changes | Clinically stable |
Key Observations :
- Salt Formation : The dihydrochloride salt of the target compound improves aqueous solubility, a common feature shared with Trimetazidine dihydrochloride .
- Stability : Piperazine dihydrochlorides are generally stable, though analogs with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit reduced stability due to steric strain .
Biological Activity
(R)-1-Ethyl-3-methyl-piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is a piperazine derivative characterized by its ethyl and methyl substitutions. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound primarily involves its role as a ligand for specific receptors or enzymes. The compound has been shown to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. It exhibits potential as a precursor for pharmaceuticals targeting neurological disorders due to its ability to influence dopaminergic pathways .
Antimicrobial and Antiviral Properties
Research indicates that this compound possesses antimicrobial and antiviral properties. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.
Antitumor Activity
In studies focusing on cancer treatment, this compound has shown promise in inhibiting tumor cell proliferation. For instance, it exhibited an EC50 value between 1-3 μM against several tumor cell lines, indicating significant cytotoxic effects . This activity is attributed to its interaction with histone acetyltransferases (HATs), which play a crucial role in gene expression regulation associated with cancer progression .
Study on Neuroprotective Effects
A notable study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. The compound was found to reverse locomotor deficits in reserpinized rats, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Antiparasitic Activity
Another research effort focused on the antiparasitic activity of derivatives related to this compound. The compound demonstrated significant efficacy against Plasmodium falciparum, the causative agent of malaria, with an EC50 value indicating strong inhibitory effects on parasite proliferation .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing (R)-1-Ethyl-3-methyl-piperazine dihydrochloride with high enantiomeric purity?
Methodological Answer:
- Step 1: Start with the chiral precursor (R)-1-Ethyl-3-methyl-piperazine. Enantiomeric purity can be ensured via chiral resolution techniques (e.g., enzymatic resolution or chromatography with chiral stationary phases).
- Step 2: React the purified base with hydrochloric acid under controlled stoichiometric conditions to form the dihydrochloride salt. Use anhydrous solvents (e.g., ethanol or dichloromethane) to prevent side reactions.
- Step 3: Confirm salt formation via elemental analysis and ion chromatography. For scale-up, optimize reaction temperature (typically 0–25°C) and HCl gas flow rate to avoid over-acidification .
- Critical Note: Monitor pH during salt formation to ensure complete protonation of both piperazine nitrogen atoms .
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Analytical Techniques:
- Chiral HPLC: Use a Chiralpak® column (e.g., AD-H or OD-H) with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>98% for pharmacological studies).
- NMR Spectroscopy: Compare and spectra with literature data (e.g., δ ~2.8–3.5 ppm for piperazine protons; δ ~1.2 ppm for ethyl group).
- Mass Spectrometry: Confirm molecular ion peaks at m/z 179.1 (free base) and 250.0 (dihydrochloride) .
- Purity Assessment: Perform Karl Fischer titration for water content (<1%) and ICP-MS for heavy metal residues .
Q. What experimental designs are recommended for assessing the compound’s biological activity in vitro?
Methodological Answer:
- Target Identification: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays. Piperazine derivatives often modulate neurotransmitter pathways .
- Dose-Response Curves: Use a logarithmic concentration range (1 nM–100 μM) in triplicate. Include positive controls (e.g., known receptor agonists/antagonists).
- Cell-Based Assays: Test cytotoxicity in HEK-293 or SH-SY5Y cells via MTT assays. For functional activity, employ calcium flux or cAMP accumulation assays .
- Data Interpretation: Compare EC/IC values with structurally similar compounds (e.g., (S)-enantiomer or 1-(3-methylpyridin-2-yl)piperazine derivatives) to infer structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Source Analysis: Investigate differences in:
- Enantiomeric Purity: Contamination with (S)-enantiomer (even 2–5%) can skew receptor binding data. Re-evaluate studies using chiral analytical methods .
- Experimental Models: Discrepancies may arise from species-specific receptor affinities (e.g., rat vs. human serotonin receptors). Validate findings across multiple models.
- Solubility Factors: Ensure consistent use of solvents (e.g., DMSO vs. saline) to avoid aggregation artifacts .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile in vitro/in vivo data with structural dynamics of target proteins .
Q. What strategies enhance the stability of this compound in long-term pharmacological studies?
Methodological Answer:
- Storage Conditions: Store lyophilized powder at −20°C under argon. For aqueous solutions, use pH 4–5 buffers (e.g., citrate-phosphate) to prevent degradation.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., N-oxide derivatives) via LC-MS .
- Formulation Optimization: Encapsulate in liposomes or cyclodextrins to improve shelf-life and bioavailability .
Q. How can enantiomeric purity impact the compound’s pharmacological profile?
Methodological Answer:
- Case Study: In antiemetic studies, the (R)-enantiomer of dixyrazine dihydrochloride reduced cisplatin-induced emesis by 80% at 60 mg/kg, while the (S)-enantiomer worsened symptoms .
- Mechanistic Insight: Use molecular dynamics simulations to compare binding poses of (R) vs. (S) enantiomers at target sites (e.g., 5-HT receptors).
- Experimental Validation: Perform in vivo PK/PD studies in rodent models to correlate enantiomeric ratios with efficacy/toxicity .
Q. What advanced techniques are recommended for studying metabolic pathways involving this compound?
Methodological Answer:
- Metabolite Identification: Use -labeled compound in hepatocyte incubations. Analyze metabolites via HRMS/MS and NMR.
- Enzyme Kinetics: Perform CYP450 inhibition assays (e.g., CYP3A4/2D6) to assess drug-drug interaction risks.
- In Silico Tools: Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance and tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
